molecular formula C13H15NO2 B12882547 (S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde

(S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde

Cat. No.: B12882547
M. Wt: 217.26 g/mol
InChI Key: PDZTVJWNDHOJNS-QWRGUYRKSA-N
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Description

(S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both an aldehyde and a ketone functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde typically involves the selective functionalization of pyrrolidine derivatives. One common method includes the ring contraction and deformylative functionalization of piperidine derivatives . The process involves a domino reaction mechanism, starting with the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary and secondary alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: In the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde and ketone functional groups allow it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-3-carbaldehyde
  • 1-Benzyl-pyrrolidine-3-carbaldehyde
  • Pyrrolidin-2-ones

Uniqueness

(S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde is unique due to its chiral nature and the presence of both aldehyde and ketone functional groups. This combination allows for diverse reactivity and makes it a valuable intermediate in asymmetric synthesis and the production of enantiomerically pure compounds.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carbaldehyde

InChI

InChI=1S/C13H15NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,9-11H,7-8H2,1H3/t10-,11-/m0/s1

InChI Key

PDZTVJWNDHOJNS-QWRGUYRKSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C[C@H](CC2=O)C=O

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C=O

Origin of Product

United States

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